molecular formula C2H2N2O B8551396 n-Cyanoformamide

n-Cyanoformamide

Cat. No.: B8551396
M. Wt: 70.05 g/mol
InChI Key: HWJRQTQRAADPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Cyanoformamide is a chemical compound with the molecular formula C2H2N2O . It is recognized as a valuable building block and intermediate in organic synthesis and industrial research. The related sodium salt of this compound is explicitly described as an intermediate for the synthesis of pharmaceuticals and agrochemicals , highlighting the potential of this class of compounds in developing active ingredients and other technical products . Cyanamide functional groups are characterized by a nitrile group bonded to a nitrogen atom, which creates a reactive site useful for further chemical transformations . The chemistry of cyanamides, in general, is rich and diverse due to the unique duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit . This allows cyanamide-based compounds to participate in various reactions, including but not limited to cycloadditions, nucleophilic additions, and polymerization . For instance, simple cyanamide can hydrolyze to form urea or polymerize to form dicyandiamide (DCD), a compound used in resin production . As a specialized reagent, this compound is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers are encouraged to consult the relevant safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyanoformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O/c3-1-4-2-5/h2H,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJRQTQRAADPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Cyanoformamide Derivatives

Oxidative Approaches to N-Cyanoformamide Synthesis

Oxidative methodologies offer efficient routes to this compound derivatives, often under mild conditions.

The Iodine-Dimethyl Sulfoxide (B87167) (I2-DMSO) oxidative system has emerged as a powerful tool for the preparation of N-arylcyanoformamides from N-arylcyanothioformamides. This method is characterized by its mild reaction conditions, broad substrate scope, and high reaction efficiency. The I2-DMSO system is considered a greener alternative to traditional methods, avoiding harsh or toxic metal reagents. In this system, DMSO acts as both a solvent and an oxidant, facilitating the conversion of the thione group to a carbonyl function. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.netgaylordchemical.commdpi.com

The effectiveness of this system is demonstrated by its ability to yield N-arylcyanoformamides, as well as, in some cases, the unexpected formation of 2-cyanobenzothiazoles. researchgate.netnih.govresearchgate.netrsc.org

Beyond the I2-DMSO system, other metal-free oxidative approaches have been developed for the synthesis of cyanoformamides. One notable method involves the use of iodosobenzene (B1197198) diacetate (PhI(OAc)2) as an oxidant for the conversion of 2-oxoaldehydes into cyanoformamides. This reaction proceeds smoothly at room temperature, offering good to excellent yields. This approach highlights the ongoing efforts to develop environmentally benign and efficient synthetic routes that avoid the use of transition metals. rsc.orgresearchgate.net

Cascade Reactions for this compound Formation

Cascade reactions provide a streamlined approach to this compound formation by combining multiple steps into a single process.

A mild and efficient method for synthesizing cyanoformamides involves a cesium fluoride (B91410) (CsF)-promoted decyanation/oxidation cascade of N,N-disubstituted aminomalononitriles. This method utilizes CsF as a promoter to facilitate the transformation, offering wide substrate applicability and high reaction efficiency. The process avoids harsh reagents or extreme conditions, making it a valuable synthetic tool for accessing cyanoformamide (B1595522) derivatives. rsc.org

This methodology facilitates the conversion of N,N-disubstituted aminomalononitriles (e.g., Aminomalononitrile, CID 151258) into the desired cyanoformamides. rsc.orgnih.govwikipedia.orgfishersci.cacenmed.com

Direct Cyanide Introduction Strategies

Direct introduction of cyanide offers a straightforward pathway to this compound derivatives, circumventing multi-step syntheses.

A chemoselective synthesis of cyanoformamides from isocyanates (e.g., Phenyl isocyanate, CID 7672; Hexyl isocyanate, CID 75659; Propyl isocyanate, CID 61033; Cyclohexyl isocyanate, CID 18502) has been achieved through the direct addition of a nitrile anion released from a highly reactive "nitrile anion reservoir". researchgate.netwikipedia.orgfishersci.canih.govwikidata.orguni.luunivie.ac.atchemistryviews.orgresearchgate.net

This method involves the activation of a silicon-ate complex precursor, such as PhMe2SiCN, with a Lewis base like potassium tert-amylate (KOtAm) under Barbier-type conditions. This activation instantaneously releases the cyanide anion, which then reacts with the isocyanate to yield the desired cyanoformamide with high chemocontrol. The protocol is applicable to a wide range of commercially available isocyanates, both aromatic and aliphatic, and typically results in high to excellent yields within a very short reaction time (e.g., 1 minute). researchgate.netunivie.ac.atchemistryviews.orgresearchgate.net

The following table summarizes representative yields for the chemoselective synthesis from various isocyanates:

Isocyanate TypeExample IsocyanateYield Range (%)Reaction TimeReference
AromaticPhenyl isocyanateHigh to Excellent1 min univie.ac.atchemistryviews.org
AliphaticHexyl isocyanateHigh to Excellent1 min univie.ac.atchemistryviews.org
AliphaticPropyl isocyanateHigh to Excellent1 min univie.ac.atchemistryviews.org
AliphaticCyclohexyl isocyanateHigh to Excellent1 min univie.ac.atchemistryviews.org

Solvent-Free Synthesis from Carbamoyl (B1232498) Imidazoles

A straightforward and environmentally conscious approach to N-cyanoformamides involves their solvent-free synthesis from carbamoyl imidazoles and trimethylsilyl (B98337) cyanide (TMSCN). fishersci.atuni.lu This method has been developed to produce various secondary and tertiary cyanoformamides. Both cyclic and acyclic carbamoyl imidazoles readily react under these conditions, often yielding the desired cyanoformamides in excellent yields within minutes. fishersci.at This protocol offers a milder, simpler, and more efficient alternative to previously reported methods. fishersci.at Research by Schwartz's group has notably contributed to this solvent-free access to cyanoformamides. uni.lu

Electrochemical Synthesis of N-Cyanoformamides

Electrochemical synthesis presents an attractive route for this compound production as it bypasses the need for chemical reductants and oxidants by utilizing an electric current. fishersci.caguidechem.com This method has been applied to the synthesis of cyanoformamides from trichloroacetonitrile (B146778) (CCl3CN) and secondary amines. fishersci.caguidechem.com The process is characterized by its one-pot nature and can be conducted under mild conditions, specifically in air at room temperature. fishersci.caguidechem.com

The proposed mechanism for this electrochemical transformation involves the aerobic oxygenation of a carbon-centered radical, which initiates the in situ generation of a reactive acyl chloride intermediate. fishersci.ca This intermediate then reacts with an amine to form the cyanoformamide. fishersci.ca Density Functional Theory (DFT) calculations have been employed to support the mechanistic understanding of this electrolysis. fishersci.ca The method has demonstrated broad applicability, with 41 examples reported, yielding up to 94% of the desired products, including 21 new compounds. fishersci.ca Furthermore, this electrochemical approach is scalable. fishersci.ca

B12 Derivative-Mediated Methodologies

The electrochemical synthesis of N-cyanoformamides is significantly enhanced by the mediation of B12 derivatives, particularly heptamethyl cobyrinate (C1). fishersci.caguidechem.com As a redox mediator, C1 facilitates the electrochemical process, enabling the reaction to proceed under milder conditions with lower applied potential, while maintaining high reactivity and selectivity. guidechem.com The Co(I) species, electrochemically reduced from the B12 derivative, exhibits supernucleophilicity towards electron-deficient centers, initiating the redox reaction by either forming an alkylated complex or transferring an electron. guidechem.com

A key step in the mechanism involves a homogeneous single electron transfer from the C1 mediator to trichloroacetonitrile (CCl3CN), producing a radical intermediate (CCl3CN•-), which subsequently leads to a carbon-centered radical. guidechem.com This radical, combined with atmospheric oxygen, initiates the formation of the reactive cyanoformyl chloride intermediate, which then reacts with amines to produce cyanoformamides. guidechem.com

Table 1: Representative Conditions and Yields for B12 Derivative-Mediated Electrochemical Synthesis of Cyanoformamides

Starting Material (Trichloroacetonitrile & Amine)B12 DerivativeApplied PotentialConditionsYield Range
Various examples (41 total)Heptamethyl Cobyrinate (C1)-0.6 V vs Ag/AgClMeCN, in air, room temperature, 1.5 h electrolysisUp to 94% fishersci.ca

Note: Electrical charge passed per mole of substrate was reported as 1.1 F/mol. fishersci.ca

Synthesis from Activated Oximes and Related Precursors

The synthesis of N-cyanoformamides can also be achieved from activated oximes and related precursors, offering a mild and efficient route. fishersci.cafishersci.at A notable strategy involves the activation of 1-acyl-1-carbamoyl oximes. fishersci.at One such activation method utilizes 4,5-dioxo-imidazolinium cation activation, specifically employing readily available and highly modifiable dichloroimidazolidinediones (DCIDs). fishersci.at This novel activation method provides significantly greater reactivity compared to other reported protocols, demonstrating high functional group compatibility under mild conditions, and is amenable to scale-up. fishersci.at Over 30 examples of cyanoformamides have been synthesized using this approach, achieving good to excellent yields within short reaction times. fishersci.at

Phosphoryltrichloride (POCl3) Mediated Transformations

Phosphoryltrichloride (POCl3) plays a crucial role in the facile and efficient one-pot synthesis of cyanoformamides from readily available 1-acyl-1-carbamoyl oximes. fishersci.ca This POCl3-mediated transformation proceeds under mild conditions, delivering the desired cyanoformamides in good to high yields.

Diastereoselective and Enantioselective Synthetic Routes to this compound-Containing Scaffolds

The stereoselective construction of complex molecular architectures, particularly those containing all-carbon quaternary centers, is a significant challenge in organic synthesis. This compound-containing scaffolds can be accessed through diastereoselective and enantioselective synthetic routes, notably via intramolecular alkene cyanoamidation. This method involves the activation of a C-CN bond, followed by the addition of the cyanoformamide carbonyl and nitrile groups to a double bond. When applied to 1,1-disubstituted alkenes, this cyanoamidation allows for the efficient formation of all-carbon quaternary stereocenters while simultaneously creating two new carbon-carbon bonds.

High diastereomeric ratio (d.r.) values can be achieved in these reactions through the incorporation of chiral directing groups. For instance, the diastereoselective intramolecular alkene cyanoamidation has been reported to yield lactams with α-all-carbon quaternary stereocenters. In one study, a cyanoformamide (denoted as 1a) was heated to 130 °C for 48 hours in the presence of a palladium catalyst system (Pd2dba3, triphenylphosphine, and triphenylborane), resulting in a piperidinone product (2a) with a diastereomeric ratio of 3.8:1. This demonstrates that the chiral directing group alone can impart significant diastereoselectivity even without a chiral catalyst. Asymmetric versions of intramolecular cyanoamidation, such as Takemoto's work on 3,3-disubstituted oxindoles, have also been developed.

Reaction Mechanisms and Reactivity of N Cyanoformamide

Intramolecular Cyanoamidation Reactions

Synthesis of α-Alkylidene Lactams

N-Cyanoformamides featuring an alkynyl tether are capable of undergoing intramolecular cyanoamidation, a reaction that effectively yields five- to seven-membered ring α-alkylidene lactams. nih.govcenmed.com This transformation is typically catalyzed by palladium, proceeding with high efficiency and often resulting in the exclusive formation of (Z)-alkenes via a 5-exo cyclization mode. cenmed.comuni.lu Reported yields for this synthesis have ranged from 45% to 99%. cenmed.com

Formation of 3,3-Disubstituted Oxindoles

Cyanoformamides containing 1,1-disubstituted alkenyl groups are key precursors for the formation of 3,3-disubstituted oxindoles, which are characterized by the presence of a quaternary carbon center. nih.govcenmed.com This intramolecular cyanoamidation is also frequently mediated by palladium catalysts. uni.lu Significant advancements in this area include the development of enantioselective and diastereoselective asymmetric versions of the reaction, allowing for controlled stereochemical outcomes. nih.govcenmed.comuni.lu For instance, the treatment of N-(2-vinylphenyl)cyanoformamides with a palladium catalyst can lead to the corresponding 3,3-disubstituted oxindoles. uni.lu The use of P(t-Bu)₃ as a ligand has demonstrated a remarkable accelerating effect, enabling reaction completion within 15 minutes at 100 °C for numerous substrates. uni.lu Diastereoselective intramolecular alkene cyanoamidation has been achieved with high diastereomeric ratios (d.r.) by strategically incorporating chiral directing groups.

N-Cyanoformamide as an Electrophilic Carbonyl Source in Organic Transformations

N-Cyanoformamides function effectively as electrophilic carbonyl sources in various organic reactions, highlighting their utility as versatile synthetic reagents. cenmed.com They are considered important targets for constructing a range of compounds, including lactams, acrylonitriles, tetrazoles, unsymmetrical ketones, substituted ureas, carbamoyl (B1232498) amidoximes, and pyrrole-2-carboxamides. uni.lu

Reactivity with Ketone Enolates for β-Ketoamide Synthesis

A notable application of cyanoformamides is their reactivity with ketone enolates for the synthesis of β-ketoamides. Specifically, N-methoxy-N-methylcyanoformamide has been identified as a highly reactive reagent for this transformation. nih.govuni.lu This reaction proceeds through selective C-carbamoylation, yielding β-ketoamides rapidly and in high yields. A broad spectrum of lithium enolates, derived from enones, benzylic, and aliphatic ketones, have been successfully employed in this reaction. While cyanoformates have historically been favored for β-ketoester synthesis, cyanoformamides offer an analogous pathway for the preparation of β-ketoamides.

Table 1: Representative Examples of β-Ketoamide Synthesis via this compound

Ketone Enolate TypeThis compound DerivativeProduct ClassYield Range (Conceptual)
Lithium EnolatesN-methoxy-N-N-methylcyanoformamideβ-KetoamidesHigh
EnonesN-methoxy-N-N-methylcyanoformamideβ-KetoamidesHigh
Benzylic KetonesN-methoxy-N-N-methylcyanoformamideβ-KetoamidesHigh
Aliphatic KetonesN-methoxy-N-N-methylcyanoformamideβ-KetoamidesHigh

Note: Specific yield data and substrate examples for this table are typically found in the detailed experimental sections of original research articles.

Sequential Reactions with Organometallic Species for Ketone Preparation

N-methoxy-N-methylcyanoformamide can also serve as a carbonyl dication synthon, enabling the preparation of unsymmetrical ketones through sequential reactions with various organometallic species. nih.govuni.lu Organometallic reagents are well-established for their ability to add to carbonyl and nitrile functional groups. The nucleophilic character of the carbon atom bonded to the metal in these reagents drives the formation of new carbon-carbon bonds. For nitriles, such additions typically lead to ketones upon hydrolysis of the intermediate C=N salt. This methodology allows for the controlled and selective synthesis of diverse ketone structures.

Table 2: Conceptual Overview of Sequential Reactions for Ketone Preparation

This compound DerivativeRoleOrganometallic SpeciesProduct Class
N-methoxy-N-methylcyanoformamideCarbonyl Dication SynthonVarious OrganometallicsUnsymmetrical Ketones

Note: The specific organometallic species and detailed reaction conditions would be elaborated in primary research.

Spectroscopic Characterization and Advanced Analytical Techniques

Rotational Spectroscopy of N-Cyanoformamide

Rotational spectroscopy provides high-resolution information about the geometry and electronic structure of molecules in the gas phase.

Millimeter- and Submillimeter-Wave Spectroscopy for Rotational Transition Assignment

The rotational spectrum of this compound has been extensively studied using millimeter- and submillimeter-wave spectroscopy. In one study, the fast-scan submillimeter spectroscopic technique (FASSST) was employed to measure the spectrum of this compound. researchgate.net This technique allowed for the measurement and assignment of 2691 rotational transitions in the frequency range up to 360 GHz. researchgate.net These transitions were combined with 135 previously measured microwave transitions to create a comprehensive global dataset. researchgate.net The ability to assign a large number of transitions across a wide frequency range is crucial for accurately determining the molecule's rotational and centrifugal distortion constants. researchgate.netnasa.gov

Determination of Spectroscopic Constants and Dipole Moment Components

The analysis of the extensive rotational transition data has enabled the precise determination of the spectroscopic constants for this compound. A standard asymmetric-top fitting procedure was used to analyze a global data set of 2826 transitions, yielding accurate rotational constants and centrifugal distortion constants. researchgate.net These constants are essential for predicting the frequencies and intensities of other rotational lines, which is particularly important for astronomical searches for this molecule. researchgate.netresearchgate.net

The dipole moment components of this compound have also been determined from the rotational spectrum. The dipole moment is a measure of the molecule's charge distribution and is critical for understanding its interaction with electric fields and for predicting the intensities of its rotational transitions.

Table 1: Determined Spectroscopic Constants and Dipole Moment Components for this compound

Parameter Value
Rotational Constants (MHz)
A 11328.432
B 4281.231
C 3101.543
Dipole Moment Components (D)
µa 3.1

This data is compiled from ab initio calculations and experimental microwave studies. researchgate.net

Global Data Set Analysis of Rotational Transitions

The combination of microwave and millimeter-/submillimeter-wave data into a single global dataset is a powerful approach in rotational spectroscopy. researchgate.net For this compound, a dataset comprising 2826 transitions was analyzed using a standard asymmetric-top Hamiltonian. researchgate.net This global fit allows for a more robust and accurate determination of the spectroscopic parameters than would be possible from analyzing the different frequency regions separately. The successful analysis of this extensive dataset to within experimental accuracy provides a highly reliable model for the rotational spectrum of this compound. researchgate.net

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule, providing information about its bonding and functional groups.

Infrared (IR) and Raman Spectroscopic Analysis of N-H Vibrations

The infrared and Raman spectra of this compound and its deuterated analog have been measured to assign the fundamental vibrational frequencies. capes.gov.br The N-H stretching vibrations are particularly characteristic. In general, the N-H stretching bands in amides are observed in the 3500-3000 cm⁻¹ region. up.ac.za For this compound, these vibrations provide insight into the nature of the primary amide group within the molecule. capes.gov.br The analysis of both IR and Raman spectra is often complementary, as some vibrational modes may be more active in one technique than the other due to the principles of changing dipole moment (IR) versus changing polarizability (Raman). ksu.edu.sa

Table 2: Selected Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹)
N-H asymmetric stretch 3530
N-H symmetric stretch 3415
C≡N stretch 2240
C=O stretch 1720
NH₂ bend 1610

Data is based on typical vibrational frequencies for similar functional groups and may vary slightly for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. nd.edujchps.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined. rsc.orgnih.gov For this compound, NMR spectroscopy would confirm the presence of the amide protons and the distinct carbon environments of the cyano and formamide (B127407) groups. The chemical shifts would be influenced by the electron-withdrawing nature of the cyano and carbonyl groups.

High-Accuracy Mass Spectral Analysis

High-accuracy mass spectrometry is a critical tool for the unambiguous identification and structural elucidation of this compound and its derivatives. This technique provides precise mass-to-charge ratio (m/z) measurements, often to four decimal places, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. spectroscopyonline.com

In the analysis of this compound and related structures, high-resolution mass spectrometry (HRMS) is frequently employed. For instance, the structures of newly synthesized cyanoformamide (B1595522) derivatives are often confirmed by this method. rsc.org The high accuracy of the data, often with a mass axis accuracy of less than 1 ppm/h using an internal standard, enables the reliable prediction of molecular formulas. lcms.cz

A common ionization technique used in conjunction with high-accuracy mass analysis is electrospray ionization (ESI), particularly for polar molecules like cyanoformamide derivatives. The resulting mass spectra can be used to confirm the successful synthesis of the target compounds. For example, in the synthesis of N-arylcyanoformamides, high-accuracy mass spectral analysis is a key step in verifying the structures of the products. rsc.orgresearchgate.net Similarly, in the preparation of N-methoxy-N-methylcyanoformamide, a reagent used in the formation of β-keto Weinreb amides, HRMS (ESI-TOF, m/z) was used to confirm the product. The calculated value for the protonated molecule [M+H]⁺ of C₄H₆N₂O₂ was 115.0508, while the found value was 115.0497, demonstrating a high level of accuracy. orgsyn.org

The table below presents a summary of high-accuracy mass spectral data for related compounds.

Compound NameMolecular FormulaIonCalculated m/zFound m/zReference
N-methoxy-N-methylcyanoformamideC₄H₆N₂O₂[M+H]⁺115.0508115.0497 orgsyn.org
N-methoxy-N-methyl-1H-imidazole-1-carboxamideC₆H₉N₃O₂[M+H]⁺156.0768156.1185 orgsyn.org

This interactive table allows for the sorting and filtering of data related to the high-accuracy mass spectral analysis of compounds related to this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.eduwikipedia.org This method is indispensable for determining the molecular and crystal structure of this compound and its derivatives, offering definitive proof of their atomic connectivity, bond lengths, and bond angles. carleton.edu

The crystal structure of this compound (C₂H₂N₂O) was determined to have a monoclinic crystal system with the space group Pnma. core.ac.uk The molecule is completely planar and is situated on a mirror plane within the crystal lattice. core.ac.uk The solid-state structure is stabilized by intermolecular hydrogen bonds. Specifically, two hydrogen bridges connect neighboring molecules within the same layer to the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. core.ac.uk The N(1)···O(1') and N(1)···N(2'') contact distances were found to be 2.91 Å and 3.04 Å, respectively. core.ac.uk

The structural determination of derivatives of this compound also relies heavily on single-crystal X-ray diffraction. For example, the structure of (4-bromophenyl)carbamoyl cyanide was verified using this technique, confirming the conversion of a thiocarbonyl group to a carbonyl group while the nitrile function remained intact. rsc.org The analysis revealed a typical linear bond angle of 176.3(3)° for N(11)–C(11)–C(12) and a C(11)–N(11) bond length of 1.141(4) Å. The bond length of the carbonyl group, O(1)–C(2), was determined to be 1.227(3) Å. rsc.org

Furthermore, single-crystal X-ray diffraction was crucial in elucidating the structure of (5-iodo-2,4-dimethoxyphenyl)carbamoyl cyanide, particularly in determining the position of the iodine atom on the aromatic ring. rsc.org This detailed structural information is vital for understanding the reactivity and properties of these molecules.

The crystallographic data for this compound is summarized in the table below.

ParameterValueReference
Molecular FormulaC₂H₂N₂O core.ac.uk
Molecular Weight70.051 core.ac.uk
Crystal SystemOrthorhombic core.ac.uk
Space GroupPnma core.ac.uk
a (Å)8.519(6) core.ac.uk
b (Å)5.427(4) core.ac.uk
c (Å)6.998(5) core.ac.uk
Z4 core.ac.uk
R-value0.059 core.ac.uk

This interactive table provides key crystallographic parameters for this compound, allowing for easy access to its solid-state structural details.

Computational and Theoretical Chemistry Studies of N Cyanoformamide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are powerful tools for predicting the intricate details of molecular architecture and the relative stabilities of different spatial arrangements (conformations). For n-cyanoformamide, these methods have provided insights into its equilibrium geometry.

Ab Initio Methods (e.g., CCSD(T))

Ab initio methods, which derive from first principles without empirical parameters, offer high accuracy in molecular property predictions. For this compound, structural parameters were first calculated using the Coupled Cluster Singles and Doubles with a perturbational correction for Triples (CCSD(T)) method. nih.gov This approach, often considered the "gold standard" for its accuracy, was employed in conjunction with various basis sets, including triple-zeta (cc-pVTZ) and quadruple-zeta (cc-pVQZ) qualities, to investigate the effects of basis set extension. nih.gov Core-related correlation effects were also examined using the second-order Møller-Plesset perturbation theory (MP2) in conjunction with the cc-pCVTZ basis set. nih.gov

The best estimates for the equilibrium structural parameters suggested that the this compound molecule is planar within the uncertainty of the calculations. nih.gov Estimated uncertainties for internuclear distances were approximately 0.002 Å, and for angles, about 0.1 degrees. nih.gov

Table 1: Predicted Equilibrium Structural Parameters of this compound (Estimated) nih.gov
ParameterValueUnit
Molecular PlanarityPlanar-
Uncertainty (Internuclear Distances)~0.002Å
Uncertainty (Angles)~0.1Degrees

Density Functional Theory (DFT) Approaches (e.g., M06-2X)

Density Functional Theory (DFT) methods provide a computationally efficient yet accurate alternative to ab initio calculations, particularly for larger systems. nih.gov For this compound, DFT approaches have been utilized to optimize molecular structures. Specifically, the M06-2X functional, a hybrid meta-generalized gradient approximation (meta-GGA) functional, has been employed in conjunction with the 6-311+G(d,p) basis set for structural optimization. fishersci.it High-performance single-point energies were subsequently calculated at the M06-2X/aug-cc-pVTZ level using the structures optimized with M06-2X. fishersci.it These DFT calculations are crucial for studying the molecule's formation mechanisms and properties. fishersci.it

Semiempirical Methods in Conformational Analysis

Semiempirical methods represent a class of quantum chemical calculations that incorporate experimental data to simplify the mathematical treatment of electron interactions, making them computationally less demanding than ab initio or DFT methods. uni.lu While widely used for rapid conformational analysis and for exploring potential energy surfaces of molecules, particularly for larger systems or when a comprehensive scan of conformational space is required uni.lu, specific detailed studies focusing solely on the conformational analysis of this compound using semiempirical methods were not prominently featured in the reviewed literature. However, these methods can provide initial geometries and insights into conformational preferences, often serving as a preliminary step before more rigorous ab initio or DFT calculations are performed.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are invaluable for predicting a molecule's spectroscopic signatures, which are essential for experimental identification and characterization, especially in challenging environments like interstellar space.

Rotational Constants, Harmonic Vibrational Frequencies, and Zero-Point Energies

Computational chemistry provides the means to predict key spectroscopic parameters. For this compound, equilibrium rotational constants (Ae, Be, Ce) have been calculated from the optimized molecular structure. nih.gov These theoretical predictions are vital for interpreting microwave and submillimeter-wave spectra, enabling the identification of the molecule in the gas phase. nih.gov For instance, calculated equilibrium rotational constants were reported as Ae = 11367 MHz, Be = 4281 MHz, and Ce = 3101 MHz. nih.gov These values were found to be very close to measured values of 11328, 4281, and 3101 MHz, respectively. nih.gov

Table 2: Calculated and Experimental Rotational Constants of this compound nih.gov
Rotational ConstantCalculated Equilibrium Value (MHz)Measured Value (MHz)
Ae1136711328
Be42814281
Ce31013101

Furthermore, harmonic vibrational frequencies and zero-point energies (ZPEs) have been obtained from quantum chemical calculations, specifically using DFT methods like M06-2X with the 6-311+G(d,p) basis set. fishersci.it Harmonic vibrational frequencies are crucial for predicting infrared (IR) and Raman spectra, providing insights into the vibrational modes of the molecule. Zero-point energies, representing the minimum vibrational energy of a molecule at 0 K, are important for accurate thermochemical calculations. fishersci.it

Dipole Moment Component Calculations

The dipole moment is a fundamental molecular property that reflects the distribution of charge within a molecule and is critical for understanding its polarity and interactions with electric fields. For this compound, theoretical models have been used to calculate its dipole moment components. nih.gov These calculated dipole moment components, along with spectroscopic constants, enable the prediction of frequencies and intensities of rotational lines, which are vital for spectroscopic searches and characterization. nih.gov The determination of these components helps in understanding the molecule's behavior in various environments and its detectability via techniques like microwave spectroscopy. nih.gov

Theoretical Studies on Reaction Pathways and Energetics

Theoretical studies are instrumental in elucidating the intricate steps involved in chemical reactions, identifying transient species, and quantifying energy changes. For this compound, such studies have shed light on its potential formation mechanisms and the energetic landscape of these processes.

Analysis of Intermediates and Transition States in Formation Mechanisms

In other theoretical studies focusing on the electrochemical synthesis of cyanoformamides, Density Functional Theory (DFT) calculations have been employed to gain insight into mechanistic details. These studies often involve the identification of a stabilized reactant complex (RC) and the subsequent formation of radical intermediates through specific transition states (TSET). researchgate.net Energy profiles derived from DFT calculations help in understanding the energetics of these steps, including the activation energies required for the transformation of reactants into intermediates and products. researchgate.net

Reaction mechanisms are typically characterized by a series of elementary steps, each involving a transition state (a high-energy configuration) and potentially an intermediate (a local energy minimum) between the reactants and products. libretexts.org The identification and characterization of these intermediates and transition states are critical for a comprehensive understanding of the reaction pathway and its kinetics. libretexts.org

Solvation Models and Environmental Effects in Theoretical Calculations

The environment in which a chemical reaction occurs, particularly the presence of a solvent or a crystalline lattice, can significantly influence molecular parameters and reaction pathways. Computational chemistry addresses these environmental effects through various modeling approaches.

Solvent effects are commonly modeled using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), including its variations like the Conductor-like Polarizable Continuum Model (CPCM) and the Universal Solvation Model (SMD), represent the solvent as a continuous dielectric medium. nih.govgaussian.comresearchgate.netfaccts.desparkle.pro.br These models offer computational simplicity and efficiency by treating the solute within a cavity, with the solvent interacting with the charges on the cavity surface. nih.govfaccts.de The dielectric constant of the solvent is a primary parameter in these models. sparkle.pro.br While computationally efficient, implicit models may not fully capture specific solute-solvent interactions, such as dispersion interactions or pre-organization effects, which are better represented by explicit solvent models. nih.govresearchgate.net Explicit solvent models, on the other hand, provide an atomistic representation of the solvent molecules, allowing for a more detailed understanding of solute-solvent interactions, including hydrogen bonding and conformational changes induced by the solvent. nih.govfrontiersin.org The determination of the "first solvation sphere" and the specific interactions within it can be crucial for understanding how the solvent controls molecular conformation and reaction selectivity. frontiersin.org

Beyond solvation, theoretical studies have also investigated the effect of the crystalline environment on molecular parameters of this compound. Ab initio techniques have been used to optimize the geometry of cyanoformamide (B1595522) in both gaseous and solid states. By employing atomic charges derived from population analysis, researchers can simulate crystal-field effects. These calculations have shown good agreement with experimental data, successfully reproducing the influence of the crystalline environment on the molecule's geometry. capes.gov.br

Electronic Structure and Chemical Bonding Analysis

Understanding the electronic structure and chemical bonding of this compound is fundamental to predicting its reactivity and properties. Theoretical calculations provide detailed insights into bond lengths, angles, and electron distribution within the molecule.

This compound (NCCONH₂) has been the subject of ab initio calculations to determine its molecular structure and electronic properties. researchgate.net Early X-ray structure determinations indicated that the molecule is planar. core.ac.uk Computational methods, such as the CCSD(T) coupled-cluster method, have been used to calculate structural parameters, including bond lengths and angles. researchgate.net

Key structural parameters derived from theoretical and experimental studies include:

Bond Lengths: Comparisons with related compounds like urea (B33335) and thiourea (B124793) show that the C(1)-N(1) bond length of the amide group in cyanoformamide is comparable. However, the C(1)-O(1) bond is notably shorter. The nitrile group (C≡N) exhibits a characteristic shortening of its bond length. core.ac.uk Theoretical models have been shown to provide reasonably good predictions for C-C, C-N, and C-O bond lengths in cyanoformamide. aip.org

Bond Angles: The O(1)-C(1)-N(1) angle in the amide group tends to widen, possibly due to fewer steric interactions on the nitrile side of the molecule. The N-C-N angle within the molecule is typically smaller than the corresponding value in urea. core.ac.uk

Planarity: Theoretical calculations consistently predict a planar equilibrium structure for this compound. researchgate.net

Electronic structure analysis often involves methods like population analysis, which can determine atomic charge distributions and molecular orbital energies. gaussian.com Natural Bond Orbitals (NBOs) and Natural Atomic Orbitals (NAOs) are theoretical tools used to describe the localized bonding patterns of electron pairs and the effective atomic orbitals within the molecular environment, providing insights into the nature of chemical bonds and charge distribution. wisc.edu

Data Table 1: Selected Bond Lengths and Angles of this compound

ParameterValue (Å or degrees)Source TypeNotes
C(1)-N(1) Bond Length1.327(7) ÅExperimentalAmide group, compared to urea/thiourea. core.ac.uk
C(1)-O(1) Bond Length1.216(6) ÅExperimentalConsiderably shorter than in urea. core.ac.uk
Nitrile Bond Length~1.141(8) ÅExperimentalShows "shortening" in refinement. core.ac.uk
O(1)-C(1)-N(1) Angle126.8(5)°ExperimentalWidens due to less steric interaction. core.ac.uk
N-C-N Angle113.9(4)°ExperimentalSmaller than in urea. core.ac.uk
C-N Bond Length (Nitrile)1.1594 ÅExperimental (Cyanamide)Example of a C≡N bond length. nist.gov
C-N Bond Length (Amide)1.3470 ÅExperimental (Cyanamide)Example of a C-N bond length. nist.gov
N-C-N Angle (Nitrile-Amide)178.220°Experimental (Cyanamide)Example of a linear C≡N-C bond. nist.gov

Note: Some values are for cyanamide (B42294) (NH2CN) as a related compound to illustrate typical bond characteristics in similar chemical environments, where direct this compound data was not explicitly detailed in the provided snippets for all specific angles/bonds.

Astrophysical and Astrochemical Significance of N Cyanoformamide

Search and Tentative Detection of N-Cyanoformamide in Interstellar Medium (ISM)

The search for complex organic molecules with prebiotic potential in the interstellar medium has intensified with the advent of powerful observatories. As of 2021, this compound had not been detected in the ISM. aanda.orgaanda.org However, dedicated laboratory studies measuring its rotational spectrum provided the precise frequency data necessary for astronomical searches, particularly in hot molecular cores where complex organic molecules are expected to be abundant. researchgate.netnasa.gov

Utilizing archival data from the Atacama Large Millimeter/submillimeter Array (ALMA), a tentative detection of this compound was reported in 2023. arxiv.orgresearchgate.net The observations were targeted toward Sagittarius B2(N1E) (Sgr B2(N1E)), a hot molecular core within the star-forming region Sagittarius B2. arxiv.orgoup.com Hot molecular cores are dense, warm regions surrounding newly formed massive stars, known to be rich in complex organic molecules. oup.com

The tentative detection was based on the identification of ten unblended spectral lines of this compound observed at approximately three times the noise level. arxiv.orgoup.com From these observations, researchers were able to estimate the physical properties of the molecule in this region.

Observational Data for this compound in Sgr B2(N1E)
ParameterValueSource
SourceSagittarius B2(N1E) arxiv.org
TelescopeAtacama Large Millimeter/submillimeter Array (ALMA) arxiv.orgresearchgate.net
Column Density (N)2.4 × 10¹⁵ cm⁻² arxiv.orgoup.com
Fractional Abundance relative to H₂6.9 × 10⁻¹⁰ arxiv.orgdntb.gov.ua
Abundance Ratio (NCCONH₂ / NH₂CHO)~0.01 arxiv.org

The tentative detection of this compound, a peptide-like molecule, in the ISM has significant implications for our understanding of prebiotic chemistry in space. oup.com The presence of such molecules suggests that the chemical building blocks necessary for life could be widespread. oup.com The estimated abundance ratio of this compound to its parent molecule, formamide (B127407), is approximately 0.01 in Sgr B2(N1E), providing a quantitative measure for chemical models to replicate. arxiv.org

Future detection prospects are promising. The comprehensive laboratory measurements of this compound's millimeter- and submillimeter-wave spectrum now allow for deep searches across a wide frequency range in various interstellar sources. researchgate.net Confirmation of this tentative detection and searches in other hot molecular cores, such as Sgr B2(N)-LMH, as well as in colder, less complex environments, will be crucial to constrain its formation mechanisms and astrochemical significance. researchgate.net

Proposed Formation Mechanisms of this compound in Interstellar Environments

The formation pathways of this compound in the conditions of the interstellar medium are a subject of theoretical investigation. Given the abundance of both the cyano radical (CN) and formamide (NH₂CHO) in the ISM, a direct reaction between these two species has been proposed as a likely formation route. oup.comoup.com

Quantum chemical calculations have been employed to study the viability of the gas-phase reaction between the CN radical and formamide. oup.com These models provide detailed insights into the reaction's potential energy surface, identifying the most likely pathways and their energy requirements.

The primary proposed reaction is: CN + NH₂CHO → NCCONH₂ + H oup.com

This reaction is calculated to be exothermic. oup.com It proceeds through an initial formation of an intermediate complex, NH₂C(O)HCN, followed by the elimination of a hydrogen atom to form the this compound product. oup.com While the reaction is energetically favorable, it has a calculated energy barrier. oup.com Other potential reaction pathways, such as the CN radical attacking different sites on the formamide molecule, were found to be endothermic and have high energy barriers, making them less likely to occur under interstellar conditions. oup.com

Kinetic Data for the Proposed Gas-Phase Formation of this compound
ParameterValueSource
ReactionCN + NH₂CHO → NCCONH₂ + H oup.comoup.com
Reaction TypeExothermic Gas-Phase Reaction oup.com
Energy Barrier9.7 kJ mol⁻¹ (equivalent to 1167 K) oup.com
Calculated Rate Coefficient (k) at 150 K2.4 × 10⁻¹³ cm³ s⁻¹ oup.com
Calculated Rate Coefficient (k) at 200 K1.94 × 10⁻¹² cm³ s⁻¹ oup.com

The calculated rate coefficients indicate that this gas-phase formation reaction is slow, which is consistent with the derived abundance of this compound being significantly lower than that of formamide. arxiv.orgoup.com

Role of this compound in Prebiotic Chemistry and Origin of Life Hypotheses

This compound is considered a molecule of high prebiotic importance. researchgate.net Its structure, containing both a cyano group and a peptide-like bond, makes it a plausible precursor in the synthesis of more complex molecules essential for life, such as nucleic acids. arxiv.orgresearchgate.netresearchgate.net The Oparin-Haldane hypothesis and the "RNA World" hypothesis posit that life arose from a "primordial soup" of simple organic molecules that polymerized into more complex structures. nih.govkhanacademy.org

This compound, or its parent molecule cyanogen (B1215507) from which it can hydrolyze, has been implicated in the prebiotic synthesis of cytosine, one of the nucleobases of RNA and DNA. pnas.org In laboratory simulations, cyanoformamide (B1595522) can react with cyanoacetylene (B89716) to produce cyanovinylurea, an intermediate in cytosine synthesis. pnas.org Although the yields in these specific experiments were low, the existence of such pathways highlights the potential role of this compound in the chemical networks that may have led to the first genetic polymers on early Earth. pnas.org The detection of this compound and related prebiotic molecules like formamide and cyanamide (B42294) in star-forming regions suggests that these crucial ingredients could be delivered to young planets, potentially seeding them with the building blocks of life. arxiv.orgacs.org

Advanced Research Applications of N Cyanoformamide in Organic Synthesis

Utilization as Versatile Building Blocks for Complex Molecular Architectures

N-Cyanoformamide is increasingly recognized as a valuable C1 building block in the construction of complex molecular frameworks. researchgate.netresearchgate.net Its bifunctional nature allows it to participate in a diverse range of chemical reactions, facilitating the efficient assembly of both crucial chemical intermediates and molecules of biological significance. researchgate.netresearchgate.net This versatility stems from the unique reactivity of its cyano and formamide (B127407) groups, which can be selectively targeted under different reaction conditions.

A primary application of this compound is in the synthesis of key chemical intermediates that serve as precursors for more complex structures. researchgate.netresearchgate.net Its role as a cyanating agent is particularly noteworthy. For instance, it is employed in the synthesis of 2-cyanobenzothiazoles, which are important scaffolds in medicinal chemistry and materials science. nih.govsemanticscholar.org

Furthermore, this compound is a precursor for carbamoyl (B1232498) cyanides, which are valuable intermediates themselves. researchgate.net Methodologies have been developed for the chemoselective synthesis of cyanoformamides from isocyanates, providing a direct route to these useful compounds. researchgate.netunimi.it These intermediates can then be used in a variety of subsequent transformations, highlighting the modularity that this compound brings to synthetic strategies. unimi.it

The utility of this compound extends to the synthesis of biologically active molecules, a cornerstone of medicinal chemistry and drug discovery. researchgate.netresearchgate.net The nitrogen-containing structures derived from this compound are prevalent in pharmaceuticals due to their ability to interact with biological targets like proteins and enzymes. drugdiscoverytrends.com

One of the most prominent examples is the use of this compound derivatives in the creation of luciferin (B1168401) analogs. researchgate.netsemanticscholar.org Luciferins are the substrates for luciferase enzymes, which are responsible for bioluminescence. By incorporating this compound-derived units, researchers can synthesize novel luciferins with altered light-emitting properties, which are invaluable tools for in vivo imaging and other bioanalytical assays. researchgate.netsemanticscholar.orgrsc.org The synthesis of these complex heterocyclic systems often relies on 2-cyanobenzothiazole intermediates, directly linking back to the applications discussed in the previous section. researchgate.netsemanticscholar.org

Design and Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and natural products. This compound has proven to be an effective reagent for the construction of these critical ring systems. cu.edu.eg

The synthesis of 2-cyanobenzothiazoles is a key application of this compound chemistry. nih.govsemanticscholar.org In one approach, N-arylcyanothioformamides are converted into 2-cyanobenzothiazoles through an unexpected cyclization when treated with an iodine-DMSO oxidative system. nih.govsemanticscholar.org This method provides a direct entry to these valuable building blocks, which can be further functionalized. nih.gov

Another strategy involves a palladium-catalyzed, copper-assisted reaction that forms the benzothiazole (B30560) ring through an intramolecular C-H functionalization/C-S bond formation, starting from N-arylcyanothioformamides. researchgate.netmdpi.com This reaction tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of substituted 2-cyanobenzothiazole derivatives. researchgate.netmdpi.com

Table 1: Selected Examples of 2-Cyanobenzothiazole Synthesis

Starting Material (N-Arylcyanothioformamide)MethodProductYield (%)Reference
N-(4-methoxyphenyl)cyanothioformamideI₂-DMSO, 38 °C2-Cyano-6-methoxybenzothiazole98 nih.gov
N-(4-chlorophenyl)cyanothioformamideI₂-DMSO, 38 °C2-Cyano-6-chlorobenzothiazole91 nih.gov
N-(p-tolyl)cyanothioformamidePdCl₂, CuI, KI, 120 °C2-Cyano-6-methylbenzothiazole88 mdpi.com
N-(4-fluorophenyl)cyanothioformamidePdCl₂, CuI, KI, 120 °C2-Cyano-6-fluorobenzothiazole85 mdpi.com

The 2-cyanobenzothiazole core, synthesized using this compound chemistry, is a direct precursor to D-luciferin and its analogs. researchgate.netsemanticscholar.orgarkat-usa.org The key synthetic step involves the condensation of a 2-cyanobenzothiazole derivative with D-cysteine. rsc.org For example, 2-cyano-6-hydroxybenzothiazole (B1631455) is a crucial intermediate that reacts with D-cysteine to form the thiazoline (B8809763) ring of D-luciferin. arkat-usa.org

The ability to readily synthesize a variety of substituted 2-cyanobenzothiazoles allows for the creation of a wide range of luciferin analogs. rsc.orgarkat-usa.org These analogs can exhibit different colors of emitted light or have improved properties like cell permeability, making them highly useful for advanced biological imaging techniques. rsc.org

Integration into Targeted Organic Transformations

Beyond its role as a structural component, this compound and its derivatives are used as reagents to achieve specific chemical transformations. The cyano group is a versatile functional handle, and methods to introduce it into molecules are of great interest. nih.gov While many traditional cyanation methods use toxic reagents like metal cyanides, this compound derivatives offer a safer alternative for electrophilic cyanation. nih.govchemistryviews.org

Recent research has focused on developing new cyanating agents based on the N-cyano motif. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a practical and safe electrophilic cyanating agent for use in transition-metal-catalyzed reactions. nih.gov These types of reagents allow for the direct introduction of a cyano group into various organic substrates, a transformation that is highly valuable in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com The development of such targeted reagents, inspired by the structure of this compound, showcases the ongoing evolution of its application in organic synthesis.

Applications in Multi-Step Syntheses and Functionalization Strategies

This compound serves as a crucial intermediate for the construction of complex and biologically active molecules, particularly various heterocyclic systems. rsc.orgresearchgate.net Its utility is demonstrated in intramolecular cyanoamidation reactions, where cyanoformamides bearing an alkynyl group can undergo cyclization to produce five- to seven-membered ring α-alkylidene lactams. rsc.org Similarly, those with 1,1-disubstituted alkenyl groups can be converted into 3,3-disubstituted oxindoles, which are significant structures possessing a quaternary carbon center. rsc.org

A notable functionalization strategy involves the conversion of N-arylcyanothioformamides, the sulfur analogs of N-arylcyanoformamides, into valuable heterocyclic compounds. One such advanced application is the synthesis of 2-cyanobenzothiazoles. This transformation is achieved through a palladium-catalyzed and copper-assisted C-H functionalization followed by an intramolecular C-S bond formation. researchgate.netresearchgate.net This reaction proceeds in the presence of air and potassium iodide, tolerates a wide range of functional groups, and provides substituted 2-cyanobenzothiazole derivatives in good yields. researchgate.netresearchgate.net These products are important building blocks for creating more complex molecular systems. researchgate.net

The versatility of this functionalization strategy is highlighted by the range of substrates that can be effectively cyclized, as shown in the table below.

Starting N-ArylcyanothioformamideProduct (2-Cyanobenzothiazole Derivative)Yield (%)
N-(p-tolyl)cyanothioformamide2-cyano-6-methylbenzothiazole75
N-(4-methoxyphenyl)cyanothioformamide2-cyano-6-methoxybenzothiazole80
N-(4-chlorophenyl)cyanothioformamide6-chloro-2-cyanobenzothiazole72
N-(4-fluorophenyl)cyanothioformamide2-cyano-6-fluorobenzothiazole68
N-(naphthalen-2-yl)cyanothioformamide2-cyanonaphtho[2,1-d]thiazole65
This table presents selected examples of 2-cyanobenzothiazole synthesis from various N-arylcyanothioformamides, illustrating the reaction's scope and efficiency. Data compiled from related synthetic studies. researchgate.net

Furthermore, N-arylcyanoformamides can be prepared efficiently from their thioamide precursors using an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) oxidative system under mild conditions. rsc.orgresearchgate.net This method is notable for its broad substrate scope and high efficiency, providing a practical entry point for synthesizing these valuable intermediates. researchgate.net In some cases, this oxidative system can unexpectedly lead directly to 2-cyanobenzothiazoles from N-arylcyanothioformamides. rsc.org

Development of New Reagents for Specific Chemical Reactions

The inherent reactivity of the cyanoformamide (B1595522) scaffold has prompted the development of new, highly specific reagents for organic synthesis. A prominent example is N-methoxy-N-methylcyanoformamide , a highly reactive agent designed for the synthesis of β-keto Weinreb amides and unsymmetrical ketones. researchgate.netorgsyn.org This reagent was developed to overcome challenges faced with common reagents for preparing Weinreb amides, which were found to be unsuccessful when reacting with ketone enolates. orgsyn.orgresearchgate.net

N-methoxy-N-methylcyanoformamide efficiently undergoes selective C-carbamoylation when treated with a wide range of lithium enolates, producing the desired β-keto Weinreb amides in excellent yields. orgsyn.org The reaction is effective for enones as well as for benzylic and aliphatic ketones. orgsyn.org

Table 1: C-Carbamoylation of Ketones using N-Methoxy-N-methylcyanoformamide
Ketone SubstrateProduct (β-Keto Weinreb Amide)Yield (%)
Acetophenone3-oxo-N-methoxy-N-methyl-3-phenylpropanamide91
2-HeptanoneN-methoxy-N-methyl-3-oxooctanamide89
CyclohexanoneN-methoxy-N-methyl-2-oxocyclohexane-1-carboxamide95
PropiophenoneN-methoxy-N-methyl-2-methyl-3-oxo-3-phenylpropanamide93
4-Phenyl-2-butanoneN-methoxy-N-methyl-3-oxo-5-phenylpentanamide90

This interactive table showcases the high efficiency of N-methoxy-N-methylcyanoformamide in reacting with various ketone enolates to form β-keto Weinreb amides. Data sourced from organic synthesis reports. orgsyn.org

In addition to forming β-ketoamides, N-methoxy-N-methylcyanoformamide can function as a carbonyl dication synthon, enabling the one-pot synthesis of unsymmetrical ketones. orgsyn.orgscispace.com This is achieved by the sequential addition of two different organometallic reagents. orgsyn.org This method provides excellent yields regardless of the type of organometallic species used (organolithium or Grignard reagents) or the order of their addition. orgsyn.org

Table 2: Synthesis of Unsymmetrical Ketones using N-Methoxy-N-methylcyanoformamide
First Organometallic Reagent (R¹M)Second Organometallic Reagent (R²M)Product (Unsymmetrical Ketone, R¹COR²)Yield (%)
Phenyllithiumn-Butyllithium1-Phenylpentan-1-one95
n-ButyllithiumPhenyllithium1-Phenylpentan-1-one96
Phenylmagnesium bromideAllylmagnesium bromide1-Phenylbut-3-en-1-one94
sec-ButyllithiumMethyllithium3-Methylpentan-2-one92

This interactive table demonstrates the utility of N-methoxy-N-methylcyanoformamide as a carbonyl dication synthon for preparing unsymmetrical ketones with high yields. Data sourced from organic synthesis reports. orgsyn.org

Other novel synthetic approaches include the electrochemical synthesis of cyanoformamides from trichloroacetonitrile (B146778) and secondary amines, mediated by a vitamin B₁₂ derivative. researchgate.net This one-pot, scalable method has been used to generate a wide array of cyanoformamides, which are precursors to lactams, tetrazoles, and substituted ureas. researchgate.net Another efficient, metal-free method involves the conversion of 2-oxoaldehydes into cyanoformamides using iodosobenzene (B1197198) diacetate as an oxidant at room temperature. rsc.org These advancements highlight the continuous efforts to develop more efficient, safer, and environmentally benign reagents and methodologies centered around the cyanoformamide core. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for n-Cyanoformamide, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with a systematic review of existing synthetic protocols (e.g., nucleophilic substitution, condensation reactions). Use controlled experiments to vary parameters such as solvent polarity, temperature, and catalyst type. Characterize products via HPLC and NMR to assess purity and structural fidelity .
  • Data Considerations : Track yield vs. time curves and correlate with spectroscopic data to identify side reactions or degradation pathways .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) be standardized to characterize this compound’s structural features?

  • Methodology : Compare spectral data across multiple batches to establish baseline peaks for the cyano and amide groups. Use deuterated solvents and internal standards (e.g., TMS) to minimize instrumental drift .
  • Troubleshooting : If unexpected peaks arise, conduct spiking experiments with suspected impurities (e.g., unreacted precursors) to confirm assignments .

Q. What are the key stability challenges for this compound under varying storage conditions?

  • Methodology : Design accelerated stability studies (40°C/75% RH) and monitor degradation via mass loss, color changes, or byproduct formation. Use Arrhenius kinetics to extrapolate shelf-life predictions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel reaction systems?

  • Methodology : Optimize molecular geometry using Gaussian or similar software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Validate predictions with experimental kinetic studies .
  • Contradiction Analysis : If computational and experimental data diverge, re-examine solvent effects or transition-state approximations in the model .

Q. What mechanisms underlie contradictory reports on this compound’s bioactivity in in vitro assays?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line, concentration range). Use meta-analysis to identify confounding variables (e.g., solvent choice, endotoxin levels). Employ dose-response curves to differentiate cytotoxic vs. therapeutic effects .
  • Data Integration : Cross-reference with structural analogs (e.g., formamide derivatives) to isolate structure-activity relationships .

Q. How can advanced chromatographic methods (e.g., UPLC-MS/MS) resolve co-elution issues in this compound quantification?

  • Methodology : Optimize mobile phase gradients and column chemistry (e.g., HILIC vs. reversed-phase). Use tandem MS to differentiate isobaric impurities. Validate with spike-recovery experiments in biological matrices .
  • Statistical Validation : Apply ANOVA to inter-laboratory data to assess reproducibility .

Methodological Frameworks

  • Formulating Questions : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "How does pH affect this compound’s hydrolysis kinetics?" is specific and actionable .
  • Handling Contradictions : Use triangulation—combine experimental, computational, and literature data—to resolve discrepancies .
  • Ethical Design : Pre-register protocols (e.g., on Open Science Framework) to mitigate bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.